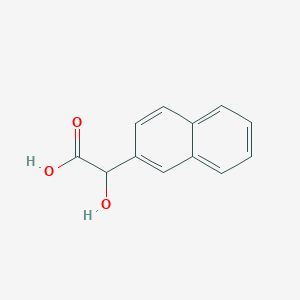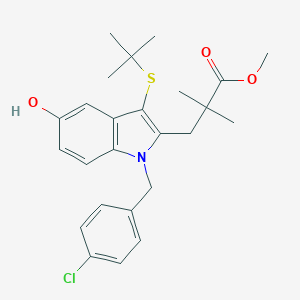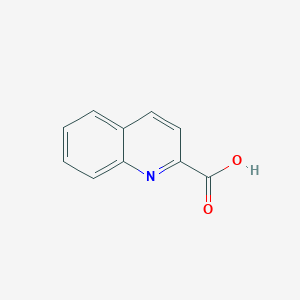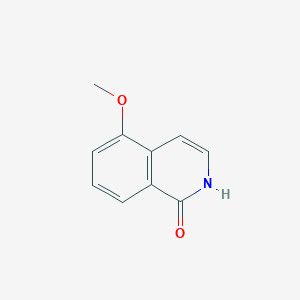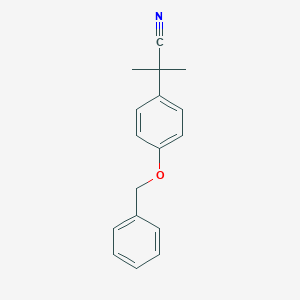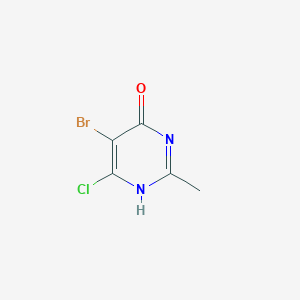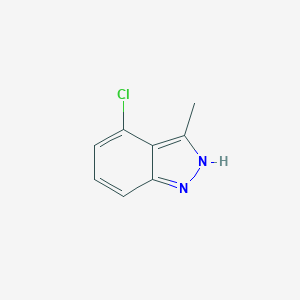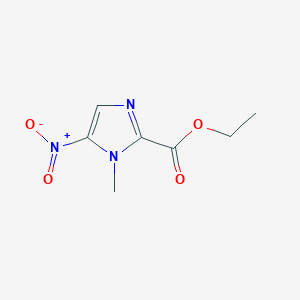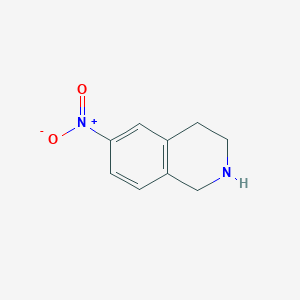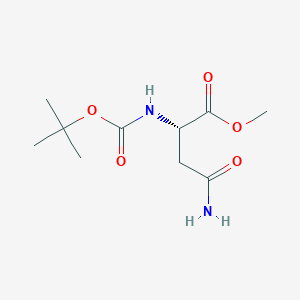
(S)-メチル 4-アミノ-2-((tert-ブトキシカルボニル)アミノ)-4-オキソブタノエート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is a compound with the molecular formula C10H18N2O5. It is a derivative of amino acids and is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process .
科学的研究の応用
(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of protein structure and function.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and fine chemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate typically involves the protection of the amino group of an amino acid. One common method is to start with L-glutamic acid, which undergoes esterification to form the methyl ester. The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification and protection reactions. The process is optimized for high yield and purity, using automated systems to control reaction conditions such as temperature, pH, and reaction time .
化学反応の分析
Types of Reactions
(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: Often carried out using carbodiimides such as EDC or DCC in the presence of a coupling agent like HOBt.
Major Products Formed
Hydrolysis: Forms the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Coupling Reactions: Produces peptides with the desired sequence.
作用機序
The compound acts primarily as a protected amino acid derivative. Its mechanism of action involves the selective protection and deprotection of functional groups, allowing for the stepwise synthesis of peptides. The Boc group protects the amino group from unwanted reactions, while the ester group can be hydrolyzed to form the carboxylic acid, which can then participate in peptide bond formation .
類似化合物との比較
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another Boc-protected amino acid derivative used in peptide synthesis.
tert-Butyl (S)-4-amino-2-((tert-butoxycarbonyl)amino)butanoate: Similar in structure but with a different ester group.
Uniqueness
(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is unique due to its specific combination of protective groups, which provide stability and selectivity during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins .
特性
IUPAC Name |
methyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(15)12-6(5-7(11)13)8(14)16-4/h6H,5H2,1-4H3,(H2,11,13)(H,12,15)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCWYEJCFYVRMG-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
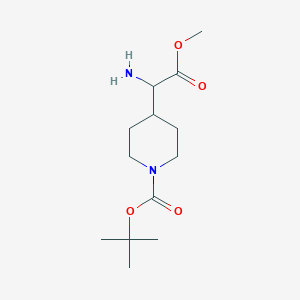
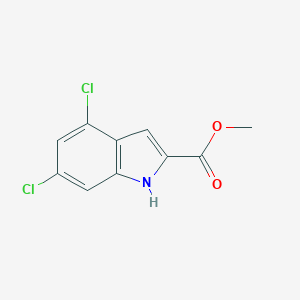
![1-[4-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B175754.png)
![methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B175755.png)
